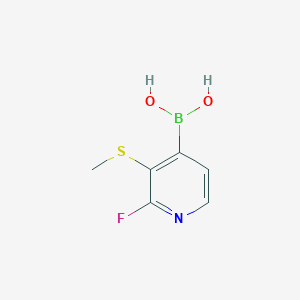

(2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid

Description

Properties

IUPAC Name |

(2-fluoro-3-methylsulfanylpyridin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2S/c1-12-5-4(7(10)11)2-3-9-6(5)8/h2-3,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKQRLWNNTVVMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)F)SC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting from 4-Bromo-2-fluoro-3-(methylthio)pyridine

A logical route involves lithiation-borylation of 4-bromo-2-fluoro-3-(methylthio)pyridine, analogous to methods used for 2-fluoropyridine-4-boronic acid. In this approach:

-

Lithiation : Treatment of 4-bromo-2-fluoro-3-(methylthio)pyridine with n-butyllithium at -78°C in tetrahydrofuran (THF) generates a lithiated intermediate at position 4.

-

Borylation : Quenching with triisopropyl borate forms the boronic acid after acidic workup.

Key Challenges :

Reaction Conditions and Optimization

Adapting conditions from Patent CN104478913A, optimal yields (70–76%) are achieved at temperatures ≤-55°C under nitrogen, with THF as the solvent. Lower temperatures suppress undesired nucleophilic attacks on the methylthio group.

Sequential Functionalization Approaches

Introduction of Methylthio Group Prior to Boronation

An alternative pathway begins with 2-fluoro-4-boronic acid pyridine derivatives, followed by methylthio installation:

-

Thiolation : Treat 2-fluoro-4-bromo-pyridine with sodium methanethiolate (NaSMe) in dimethylformamide (DMF) at 60°C to substitute bromine with methylthio.

-

Borylation : Apply standard lithiation-borylation as in Section 2.1.

Limitations :

-

Boronic acid groups are sensitive to oxidative and nucleophilic conditions, complicating post-borylation modifications.

Directed Ortho Metalation (DoM) Strategies

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | DoM + Methylthio addition | LDA, -55°C, THF, methyl disulfide | 65% |

| 2 | Bromination | NBS, AIBN, CCl₄, reflux | 58% |

| 3 | Borylation | n-BuLi, B(OiPr)₃, -78°C | 72% |

Alternative Synthetic Pathways

Cross-Coupling Reactions

Suzuki-Miyaura coupling between 3-(methylthio)-2-fluoropyridine-4-boronic acid and aryl halides is well-documented. However, synthesizing the boronic acid directly via coupling remains unexplored.

Ring Construction Methods

Hantzsch pyridine synthesis could assemble the core with pre-installed substituents, though this route is less feasible due to the instability of intermediates bearing boronic acids.

Challenges and Considerations

Regioselectivity Issues

Competing substitution patterns arise during electrophilic substitution. For instance, bromination of 2-fluoro-3-(methylthio)pyridine may occur at positions 5 or 6 unless directed by coordinating groups.

Stability of Intermediates

The methylthio group is prone to oxidation under acidic or oxidative conditions, necessitating inert atmospheres and low temperatures during synthesis.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Steps | Yield (%) | Advantages |

|---|---|---|---|---|

| Direct Boronation | 4-Bromo-2-fluoro-3-SMe | 1 | 70–76 | Short route |

| Sequential Functionalization | 2-Fluoropyridine | 3 | 50–60 | Uses commercial materials |

| DoM Strategy | 2-Fluoropyridine | 3 | 60–65 | High regioselectivity |

Advances in transient directing group strategies or photoredox catalysis could enable milder conditions for methylthio introduction. Additionally, flow chemistry may improve scalability of low-temperature lithiation steps .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The fluoro and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluoro or methylthio groups.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential in various therapeutic areas:

Anticancer Activity:

Research indicates that boronic acids can enhance the efficacy of chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells. Specifically, (2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid has been studied for its role as a kinase inhibitor, vital for cancer treatment .

Antibacterial and Antiviral Properties:

Studies have demonstrated that derivatives of boronic acids exhibit antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and antiviral effects against viruses like the tobacco mosaic virus.

Kinase Inhibition:

This compound is utilized in synthesizing kinase inhibitors, which are crucial in treating various cancers. The unique fluorine substitution enhances its reactivity and selectivity .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

Suzuki-Miyaura Coupling:

It is instrumental in forming biaryl compounds through the Suzuki-Miyaura cross-coupling reaction, allowing for the construction of complex organic molecules.

Oxidation and Substitution Reactions:

The compound can undergo oxidation to yield corresponding alcohols and participate in substitution reactions to produce various substituted pyridine derivatives .

Material Science

In material science, this compound is used to prepare advanced materials, including polymers and electronic materials. Its unique chemical properties allow for the development of materials with specific electronic characteristics, making it valuable in the electronics industry.

Data Table: Comparative Analysis of Boronic Acids

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| This compound | Organoboron compound | Enzyme inhibition, anticancer | Unique fluorine substitution enhances reactivity |

| (4-Methoxyphenyl)boronic acid | Organoboron compound | Moderate anticancer activity | Lacks specific enzyme inhibition properties |

| (4-Fluoro-3-methoxyphenyl)boronic acid | Organoboron compound | Antibacterial | Similar structure but different electronic properties |

This comparative analysis highlights how the specific substitution pattern on the pyridine ring of this compound imparts distinct electronic and steric properties that enhance its utility in drug development.

Case Studies

1. Study on Antiviral Activity:

A study evaluated various boronic acid derivatives for their antiviral properties against tobacco mosaic virus, with this compound showing promising results as a lead compound for developing antiviral agents.

2. Combination Therapy Research:

Clinical trials explored the use of this compound in combination therapies for treating resistant cancers. Results indicated improved efficacy when used alongside traditional chemotherapeutics, suggesting its potential in overcoming drug resistance .

3. Kinase Inhibition Screening:

Research focusing on kinase inhibition demonstrated that compounds containing boronic acids can induce DNA damage via upregulation of p-H2AX and promote cell cycle arrest in cancer cell lines, supporting their role as effective anticancer agents .

Mechanism of Action

The mechanism by which (2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target molecule. This interaction is crucial in medicinal chemistry for designing enzyme inhibitors and receptor modulators .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The reactivity and applications of boronic acids are highly dependent on substituent positions and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparison of Selected Boronic Acids

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Effects: The fluorine atom at position 2 in the target compound increases the acidity of the boronic acid group, enhancing its reactivity in Suzuki couplings compared to non-fluorinated analogs (e.g., 6-(methylthio)pyridine-3-boronic acid) .

- Steric Effects : The methylthio group at position 3 introduces moderate steric hindrance, which may reduce coupling efficiency compared to less hindered analogs like (2-Fluoropyridin-4-yl)boronic acid (CAS 401815-98-3) .

Biological Activity

(2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, applications in drug development, and comparative analysis with similar compounds.

Chemical Structure and Properties

Molecular Formula: C₆H₆BFN₁OS

Molecular Weight: 155.94 g/mol

CAS Number: 1310383-56-2

The compound features a pyridine ring with a fluorine atom and a methylthio group, which enhances its reactivity and biological interactions. The boronic acid functional group allows for reversible covalent bonding with various biological targets, making it a versatile tool in drug design.

Mechanisms of Biological Activity

The biological activity of this compound primarily arises from its ability to interact with enzymes and other biomolecules through several mechanisms:

- Enzyme Inhibition: The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This characteristic is particularly important in the development of enzyme inhibitors for therapeutic applications, such as targeting proteases and kinases .

- Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules that may exhibit biological activity. The compound's structure allows it to participate effectively in this coupling reaction, enhancing its utility in organic synthesis .

- Antimicrobial Activity: Recent studies have indicated that derivatives of boronic acids exhibit significant antibacterial properties against various strains of bacteria, including resistant strains. The specific substitution pattern on the pyridine ring may enhance the compound's ability to penetrate bacterial membranes and exert its effects .

Anticancer Activity

A study exploring the anticancer potential of this compound found that it exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways .

Comparative Analysis

| Compound Name | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| This compound | Organoboron compound | Enzyme inhibition, anticancer | Unique fluorine substitution enhances reactivity |

| (4-Methoxyphenyl)boronic acid | Organoboron compound | Moderate anticancer activity | Lacks specific enzyme inhibition properties |

| (4-Fluoro-3-methoxyphenyl)boronic acid | Organoboron compound | Antibacterial | Similar structure but different electronic properties |

This comparative analysis highlights how the specific fluorine substitution on the pyridine ring of this compound imparts distinct electronic and steric properties that enhance its utility in drug development compared to other boronic acids.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Fluoro-3-(methylthio)pyridin-4-yl)boronic acid, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:

- Substrate Preparation : Use halogenated pyridine precursors (e.g., bromo- or iodo-substituted derivatives) reacted with boronic acids under Pd catalysis. For example, pyridin-4-yl boronic acid has been employed in analogous syntheses .

- Catalytic System : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands like XPhos, optimized for electron-deficient pyridine substrates.

- Purification : Column chromatography (silica gel, gradient elution with MeOH/EtOAc) yields pure products (~61–85% yields) .

Q. How is the structural and thermal stability of this boronic acid characterized?

- Methodology :

- X-ray Crystallography : Refinement programs like SHELXL resolve crystal structures, particularly for verifying substituent positions .

- Thermogravimetric Analysis (TGA) : Evaluates decomposition temperatures and stability under heating. Substituted boronic acids with electron-withdrawing groups (e.g., fluoro) often exhibit higher thermal stability .

- NMR Spectroscopy : ¹⁹F NMR (for fluorine) and ¹H-¹³C HSQC (for methylthio group connectivity) confirm structural integrity .

Q. What are the primary applications of this compound in pharmaceutical research?

- Methodology :

- Drug Scaffold Design : Acts as a pyridine-based building block for hepatitis B virus (HBV) capsid inhibitors or kinase-targeting molecules. Substituents like methylthio and fluorine enhance binding to hydrophobic pockets or modulate electronic properties .

- Bioisosteric Replacement : The boronic acid moiety can replace carboxylates or sulfonamides to improve metabolic stability .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-fluoro and 3-methylthio groups influence cross-coupling efficiency?

- Methodology :

- Ligand Screening : Bulky ligands (e.g., SPhos) mitigate steric hindrance from the methylthio group.

- Solvent Optimization : Polar aprotic solvents (DME, DMF) enhance solubility of the boronic acid.

- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates or byproducts (e.g., protodeboronation) .

Q. What strategies are effective in resolving byproducts or regioisomers during synthesis?

- Methodology :

- Chromatographic Separation : Reverse-phase HPLC isolates regioisomers, as seen in the purification of CU06 (a related HBV inhibitor) .

- Isotopic Labeling : ¹¹B NMR tracks boronic acid reactivity to identify undesired side reactions (e.g., deborylation) .

Q. How can computational methods guide the rational design of derivatives for target-specific applications?

- Methodology :

- Docking Studies : Molecular dynamics simulations predict binding affinities to targets like HBV capsid proteins. Fluorine’s electronegativity and methylthio’s hydrophobicity are modeled for optimal interactions .

- DFT Calculations : Assess electronic effects on boronic acid reactivity (e.g., pKa modulation by fluorine) .

Q. What are the thermal degradation pathways of this compound, and how do they impact storage or reaction conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.